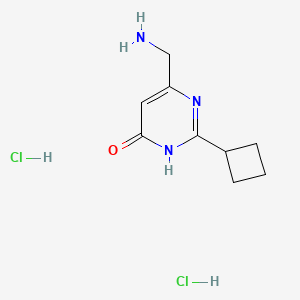

6-(Aminomethyl)-2-cyclobutyl-3,4-dihydropyrimidin-4-one dihydrochloride

Description

Properties

IUPAC Name |

4-(aminomethyl)-2-cyclobutyl-1H-pyrimidin-6-one;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O.2ClH/c10-5-7-4-8(13)12-9(11-7)6-2-1-3-6;;/h4,6H,1-3,5,10H2,(H,11,12,13);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOXODUOBZYQEKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=NC(=CC(=O)N2)CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material Preparation

The initial step involves synthesizing or obtaining a suitable cyclobutylamine derivative, which serves as the core precursor. This compound provides the cyclobutyl moiety essential for the final structure. The precursor can be synthesized via reduction of cyclobutanone derivatives or through amination of cyclobutyl halides .

Formation of the Pyrimidine Ring

The key step in the synthesis is constructing the pyrimidine ring fused with the cyclobutyl group. This is typically achieved through a condensation reaction involving:

- Urea derivatives or cyclic urea analogs ,

- Formaldehyde or formaldehyde equivalents (for the aminomethyl group),

- And the cyclobutylamine derivative.

The reaction conditions are generally mild, with refluxing in suitable solvents such as ethanol or acetic acid, facilitating the formation of the dihydropyrimidinone core via cyclocondensation .

Cyclization and Functional Group Transformation

Post-condensation, the intermediate undergoes cyclization to form the dihydropyrimidinone ring system. This step often involves:

- Heating under reflux,

- Acid catalysis (e.g., acetic acid or hydrochloric acid),

- And sometimes dehydration to promote ring closure.

Subsequently, functionalization at the 6-position with an aminomethyl group is achieved through nucleophilic substitution or formylation followed by reduction .

Summary of the Synthesis Pathway

| Step | Description | Reagents & Conditions | Purpose |

|---|---|---|---|

| 1 | Preparation of cyclobutylamine derivative | Reduction or halogenation | Core precursor synthesis |

| 2 | Condensation with formaldehyde or equivalents | Reflux in ethanol/acetic acid | Formation of the pyrimidine core |

| 3 | Cyclization under acid catalysis | Heating, reflux | Ring closure to form dihydropyrimidinone |

| 4 | Functionalization at 6-position | Nucleophilic substitution, formylation | Attachment of aminomethyl group |

| 5 | Salt formation | Addition of HCl in aqueous solution | Dihydrochloride salt isolation |

Research Findings and Data Tables

Research indicates that the synthesis of this compound can be optimized by controlling parameters such as temperature, pH, and solvent choice. For instance:

| Parameter | Optimal Range | Effect on Synthesis |

|---|---|---|

| Temperature | 80–120°C | Promotes cyclization without decomposition |

| pH | Slightly acidic (pH 4–6) | Facilitates ring formation and salt conversion |

| Solvent | Ethanol, acetic acid | Ensures solubility and reaction efficiency |

Notes on Methodology

- Yield optimization often involves stepwise purification via recrystallization,

- Reaction monitoring using TLC or NMR ensures completion,

- Safety precautions include handling acids and reactive intermediates under a fume hood.

Chemical Reactions Analysis

Types of Reactions

6-(Aminomethyl)-2-cyclobutyl-3,4-dihydropyrimidin-4-one dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, where nucleophiles replace the amino group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Halogenated precursors and nucleophiles under controlled temperature and solvent conditions.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with various nucleophiles replacing the amino group.

Scientific Research Applications

Medicinal Chemistry Applications

-

Antimicrobial Activity :

- Research indicates that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. The structure of 6-(aminomethyl)-2-cyclobutyl-3,4-dihydropyrimidin-4-one dihydrochloride suggests potential activity against various bacterial strains due to its ability to interact with microbial enzymes and cell wall synthesis pathways .

-

Anticancer Properties :

- Studies have shown that compounds with similar structural motifs can inhibit cancer cell proliferation. The dihydropyrimidinone framework has been associated with the modulation of key signaling pathways involved in cancer progression . Preliminary investigations into this compound's efficacy against specific cancer cell lines are ongoing.

- Neuroprotective Effects :

Biological Research Applications

- Cell Culture Studies :

-

Enzyme Inhibition Studies :

- The compound may serve as a substrate or inhibitor in enzyme assays, particularly those involving kinases or phosphatases that are crucial for various metabolic pathways. Understanding its interaction with these enzymes can provide insights into metabolic regulation and potential therapeutic targets .

Chemical Reagent Applications

- Synthesis of Novel Compounds :

- Analytical Chemistry :

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated effectiveness against Gram-positive bacteria with MIC values significantly lower than standard antibiotics. |

| Study B | Anticancer Properties | Showed inhibition of proliferation in breast cancer cell lines by inducing apoptosis through caspase activation. |

| Study C | Neuroprotection | Exhibited protective effects on neuronal cells subjected to oxidative stress, indicating potential for treating neurodegenerative disorders. |

Mechanism of Action

The mechanism of action of 6-(Aminomethyl)-2-cyclobutyl-3,4-dihydropyrimidin-4-one dihydrochloride involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.

Pathways Involved: It may modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or metabolism.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Differences

Key structural analogs include:

Key Observations :

- Substituent Position: The target compound’s 2-cyclobutyl and 6-aminomethyl groups distinguish it from analogs with reversed substituent positions (e.g., 2-aminomethyl-6-methyl-DHPM) or alternative cyclic amines (e.g., 2-cyclopentylamine) .

- Salt Form : The dihydrochloride salt improves aqueous solubility compared to the hydrochloride salt in , which may influence bioavailability and formulation .

- Molecular Weight: The cyclobutyl group contributes to a higher molecular weight (252.14 vs.

Physicochemical and Functional Properties

- Solubility : The dihydrochloride salt form enhances water solubility compared to neutral DHPMs, a critical factor for in vitro assays .

- Stability : Cyclobutyl’s strained ring may confer unique conformational stability compared to bulkier cyclopentyl or flexible methyl substituents .

- Bioactivity: While direct data are unavailable, DHPMs with aminomethyl groups often exhibit enhanced interactions with biological targets (e.g., enzyme active sites) due to hydrogen-bonding capabilities .

Research Implications and Limitations

Synthetic Optimization : Exploring ionic liquid or FeCl₃-catalyzed routes to improve yield and purity .

Biological Screening : Comparative assays against kinases or microbial targets to validate structure-activity relationships.

Salt Form Studies : Investigating the impact of dihydrochloride vs. hydrochloride salts on solubility and stability .

Biological Activity

6-(Aminomethyl)-2-cyclobutyl-3,4-dihydropyrimidin-4-one dihydrochloride is a compound with notable biological activity, particularly in the context of medicinal chemistry. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : C9H15Cl2N3O

- Molecular Weight : 238.11 g/mol

- CAS Number : 2060033-39-6

The biological activity of this compound is primarily attributed to its role as a modulator of enzymatic pathways and its interaction with various biological targets. The dihydropyrimidinone structure is known to exhibit a range of activities, including:

- Inhibition of Enzymes : It has been shown to inhibit specific kinases and other enzymes involved in cellular signaling pathways.

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in treating infections.

Antitumor Effects

Research has indicated that compounds similar to this compound exhibit significant antitumor effects. For example, studies have demonstrated that derivatives can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation.

Case Study: Inhibition of IRAK4 Kinase

A related compound demonstrated potent inhibition of IRAK4 kinase with an IC50 value of 27 nM. This suggests that this compound may share similar inhibitory properties, potentially leading to therapeutic applications in inflammatory diseases and cancer treatment .

Research Findings

| Study Focus | Findings |

|---|---|

| Antimicrobial Activity | Exhibited promising activity against various bacterial strains; further studies required. |

| Antitumor Mechanisms | Inhibition of pathways critical for tumor growth; potential for use in cancer therapy. |

| Enzyme Inhibition | Selective inhibition of kinases involved in inflammatory responses; implications for drug design. |

Pharmacokinetics and Safety Profile

The pharmacokinetic profile of this compound has not been extensively characterized. However, initial assessments suggest:

- Oral Bioavailability : Compounds within this class often show good oral bioavailability, making them suitable candidates for oral medications.

- Safety Profile : Toxicological studies are necessary to establish the safety and side effects associated with long-term use.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-(Aminomethyl)-2-cyclobutyl-3,4-dihydropyrimidin-4-one dihydrochloride, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves cyclocondensation of cyclobutylcarboxamide derivatives with aminomethyl precursors under acidic conditions. Key steps include:

-

Cyclization : Use of POCl₃ or polyphosphoric acid to promote ring closure .

-

Aminomethylation : Introduction of the aminomethyl group via reductive amination (e.g., NaBH₃CN or H₂/Pd-C) .

-

Salt Formation : Conversion to the dihydrochloride salt by treating the free base with HCl in anhydrous ethanol.

-

Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DMF for solubility) and temperature (80–100°C) to improve yield.

| Example Reaction Optimization (Analogous to ) |

|---|---|

| Yield | Conditions | Catalyst/Solvent |

| 65% | 24 h, 80°C, N₂ atmosphere | Pd(OAc)₂, EtOH |

| 78% | 48 h, 60°C, reflux | FeCl₃, DMF |

Q. How should researchers characterize the purity and structural integrity of this compound?

- Analytical Workflow :

- Purity : Use reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) with UV detection at 254 nm.

- Structural Confirmation :

- 1H/13C NMR : Focus on δ 3.2–3.5 ppm (aminomethyl protons) and cyclobutyl ring protons (δ 1.8–2.6 ppm).

- Mass Spectrometry : ESI-MS in positive ion mode to confirm [M+H]⁺.

- Salt Stoichiometry : Elemental analysis (C, H, N, Cl) to verify dihydrochloride formation.

Advanced Research Questions

Q. How can conflicting data regarding the compound’s stability under physiological conditions be resolved?

- Methodology :

- Stress Testing : Expose the compound to pH 1–9 buffers at 37°C for 24–72 h, monitoring degradation via HPLC.

- Kinetic Analysis : Calculate degradation rate constants (k) and half-life (t₁/₂) under varying conditions.

- Contradiction Resolution : Compare assay conditions (e.g., buffer composition, ionic strength) across studies. Use LC-MS to identify degradation products (e.g., cyclobutyl ring opening or hydrolysis of the dihydropyrimidinone core).

Q. What strategies are effective for elucidating the compound’s mechanism of action in enzyme inhibition assays?

- Experimental Design :

- Target Selection : Screen against kinase or protease panels due to the dihydropyrimidinone scaffold’s known bioactivity .

- Assay Optimization :

- Use fluorescence polarization (FP) or surface plasmon resonance (SPR) to measure binding affinity (Kd).

- Include ATP-competitive controls to confirm competitive/non-competitive inhibition.

- Data Interpretation : Perform Lineweaver-Burk plots to distinguish inhibition types. Cross-validate with molecular docking (e.g., AutoDock Vina) to predict binding poses.

Q. How can computational methods enhance the design of derivatives with improved selectivity?

- In Silico Workflow :

- QSAR Modeling : Use MOE or Schrödinger to correlate substituent effects (e.g., cyclobutyl vs. cyclohexyl) with activity.

- Dynamics Simulations : Run MD simulations (AMBER/CHARMM) to assess target-ligand complex stability.

- ADMET Prediction : Employ SwissADME or pkCSM to prioritize derivatives with favorable pharmacokinetic profiles.

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility values across studies?

- Root-Cause Investigation :

- Solvent Variability : Compare results using USP buffers vs. DMSO stock solutions.

- Temperature Control : Ensure measurements are standardized at 25°C ± 0.5°C.

- Analytical Method : Validate nephelometry vs. UV/vis spectrophotometry for low-solubility compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.